molecular formula C24H28N6O B2369840 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea CAS No. 1421533-18-7

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea

Cat. No. B2369840
CAS RN: 1421533-18-7
M. Wt: 416.529
InChI Key: TWBJHSYGRFUABY-UHFFFAOYSA-N
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Description

1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) isoform, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Molecular Structure and Dimerization

Research on related ureidopyrimidinones highlights the strong dimerization capabilities of these compounds via quadruple hydrogen bonding, which is significant in the context of supramolecular chemistry. This property makes them useful building blocks in the design of complex molecular architectures (Beijer et al., 1998).

Anticancer and Anti-5-lipoxygenase Agents

A study on pyrazolopyrimidines derivatives, structurally related to the compound , evaluated their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of this chemical framework in therapeutic applications (Rahmouni et al., 2016).

Antiproliferative Activity

New derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines. This suggests the potential utility of these compounds in cancer treatment, highlighting the importance of the urea moiety in enhancing biological activity (Al-Sanea et al., 2018).

Enzyme Inhibition

Compounds structurally related to 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea have been investigated for their role as enzyme inhibitors. For instance, pyrazolopyrimidones have been identified as specific inhibitors of cGMP-specific phosphodiesterases, which could be exploited for therapeutic benefits in cardiovascular diseases and other conditions (Dumaitre & Dodic, 1996).

Receptor Tyrosine Kinase Inhibition

A study on aminopyrazolo[1,5-a]pyrimidines, compounds that share structural similarities with the query compound, developed potent inhibitors for receptor tyrosine kinases, which are key targets in cancer therapy. This underscores the potential of pyrimidine derivatives in developing targeted therapies for cancer (Frey et al., 2008).

properties

IUPAC Name

1-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c31-24(25-13-7-10-20-8-3-1-4-9-20)28-22-18-23(27-19-26-22)30-16-14-29(15-17-30)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19H,7,10,13-17H2,(H2,25,26,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJHSYGRFUABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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